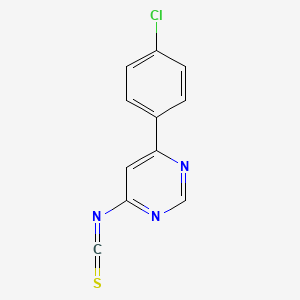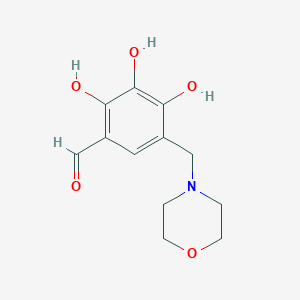
Methyl 3-methoxy-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxy-1-naphthoate is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the third position and a carboxylic acid methyl ester group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-1-naphthoate typically involves the esterification of 3-methoxynaphthalene-1-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Products include 3-methoxynaphthalene-1-carboxylic acid or 3-methoxynaphthalene-1-aldehyde.
Reduction: The major product is 3-methoxynaphthalene-1-methanol.
Substitution: Products vary depending on the nucleophile used, such as 3-hydroxy- or 3-amino-naphthalene-1-carboxylic acid methyl ester.
Scientific Research Applications
Methyl 3-methoxy-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-1-naphthoate depends on its chemical reactivity and interaction with molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the carboxylic acid. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
3-Methoxynaphthalene-1-carboxylic acid: Similar structure but lacks the ester group.
1-Methoxynaphthalene: Lacks the carboxylic acid ester group.
2-Methoxynaphthalene-1-carboxylic acid methyl ester: Similar but with the methoxy group at a different position.
Uniqueness
Methyl 3-methoxy-1-naphthoate is unique due to the specific positioning of the methoxy and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 3-methoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-15-10-7-9-5-3-4-6-11(9)12(8-10)13(14)16-2/h3-8H,1-2H3 |
InChI Key |
BEBCQOOSNKBJHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Ethylsulfonyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8480708.png)







![6-Fluoro-3-methylsulfanyl-imidazo[1,5-a]pyridine](/img/structure/B8480775.png)


![7-[(Ethylsulfanyl)methyl]-1H-indole](/img/structure/B8480791.png)


